Cas no 1805321-71-4 (5-(Difluoromethyl)-2-hydroxypyridine-4-acetic acid)
5-(Difluoromethyl)-2-hydroxypyridine-4-acetic acid Chemical and Physical Properties
Names and Identifiers
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- 5-(Difluoromethyl)-2-hydroxypyridine-4-acetic acid
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- Inchi: 1S/C8H7F2NO3/c9-8(10)5-3-11-6(12)1-4(5)2-7(13)14/h1,3,8H,2H2,(H,11,12)(H,13,14)
- InChI Key: VQFJWSRUVIVSSQ-UHFFFAOYSA-N
- SMILES: FC(C1=CNC(C=C1CC(=O)O)=O)F
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 334
- XLogP3: -0.6
- Topological Polar Surface Area: 66.4
5-(Difluoromethyl)-2-hydroxypyridine-4-acetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A024003613-250mg |
5-(Difluoromethyl)-2-hydroxypyridine-4-acetic acid |
1805321-71-4 | 97% | 250mg |
$734.40 | 2022-04-01 | |
| Alichem | A024003613-500mg |
5-(Difluoromethyl)-2-hydroxypyridine-4-acetic acid |
1805321-71-4 | 97% | 500mg |
$1,038.80 | 2022-04-01 | |
| Alichem | A024003613-1g |
5-(Difluoromethyl)-2-hydroxypyridine-4-acetic acid |
1805321-71-4 | 97% | 1g |
$1,730.40 | 2022-04-01 |
5-(Difluoromethyl)-2-hydroxypyridine-4-acetic acid Related Literature
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
Additional information on 5-(Difluoromethyl)-2-hydroxypyridine-4-acetic acid
Introduction to 5-(Difluoromethyl)-2-hydroxypyridine-4-acetic Acid (CAS No. 1805321-71-4)
5-(Difluoromethyl)-2-hydroxypyridine-4-acetic acid, identified by the Chemical Abstracts Service Number (CAS No.) 1805321-71-4, is a significant compound in the realm of pharmaceutical chemistry and drug discovery. This heterocyclic organic molecule features a pyridine core substituted with a difluoromethyl group at the 5-position and a hydroxy group at the 2-position, terminated with a carboxylic acid moiety at the 4-position. The unique structural arrangement of this compound imparts distinct chemical and biological properties, making it a valuable scaffold for developing novel therapeutic agents.
The difluoromethyl group is a well-documented pharmacophore in medicinal chemistry, renowned for its ability to enhance metabolic stability, improve binding affinity, and modulate pharmacokinetic profiles of drug candidates. Its incorporation into 5-(Difluoromethyl)-2-hydroxypyridine-4-acetic acid suggests potential applications in designing molecules with improved bioavailability and prolonged half-life. Furthermore, the presence of both hydroxy and carboxylic acid functionalities provides multiple sites for further derivatization, enabling the synthesis of a diverse array of analogs with tailored biological activities.
In recent years, there has been growing interest in exploring the therapeutic potential of pyridine derivatives in various disease areas, including oncology, inflammation, and infectious diseases. The structural motif of 5-(Difluoromethyl)-2-hydroxypyridine-4-acetic acid aligns well with these efforts, as it combines elements known to interact favorably with biological targets. For instance, pyridine derivatives have been extensively studied for their role in inhibiting kinases and other enzymes involved in cancer progression. The difluoromethyl substitution may further enhance the inhibitory activity by improving interactions with the active site of these enzymes.
Recent advancements in computational chemistry and high-throughput screening have accelerated the process of identifying promising drug candidates. Virtual screening algorithms have been employed to dock 5-(Difluoromethyl)-2-hydroxypyridine-4-acetic acid against various protein targets, revealing potential binding interactions with enzymes such as tyrosine kinases and phosphodiesterases. These computational studies have provided valuable insights into the molecular recognition mechanisms and have guided experimental efforts toward optimizing lead compounds.
Experimental validation of these computational predictions has involved synthetic modifications aimed at enhancing potency and selectivity. Researchers have explored strategies such as introducing additional substituents at strategic positions within the pyridine ring or modifying the carboxylic acid moiety to improve solubility and pharmacokinetic properties. The synthesis of these derivatives has been facilitated by advances in catalytic methods and asymmetric synthesis techniques, allowing for efficient production of complex structures.
The biological evaluation of 5-(Difluoromethyl)-2-hydroxypyridine-4-acetic acid and its derivatives has yielded promising results in preclinical models. In vitro assays have demonstrated inhibitory activity against several kinases relevant to cancer therapy, with some analogs exhibiting submicromolar concentrations required for efficacy. Additionally, studies in cell-based models have shown that these compounds can modulate signaling pathways associated with tumor growth and metastasis. These findings underscore the potential of this scaffold as a basis for developing novel anticancer agents.
The role of fluorinated compounds in medicinal chemistry cannot be overstated. The introduction of fluorine atoms into organic molecules often leads to significant improvements in drug-like properties, including enhanced binding affinity, reduced metabolic degradation, and increased oral bioavailability. The difluoromethyl group in 5-(Difluoromethyl)-2-hydroxypyridine-4-acetic acid exemplifies these benefits, contributing to its attractiveness as a building block for drug discovery programs. Furthermore, fluorine atoms can be incorporated at other positions within the molecule to further fine-tune its pharmacological profile.
Another area of interest has been the exploration of 5-(Difluoromethyl)-2-hydroxypyridine-4-acetic acid as a precursor for more complex scaffolds through functional group transformations. For example, the hydroxyl group can be esterified or amidated to improve solubility or to introduce additional biological functionalities. Similarly, the carboxylic acid can be converted into an acyl chloride or an amide, enabling further derivatization into esters or peptides. These transformations have opened up numerous possibilities for designing molecules with specific therapeutic applications.
The synthesis of 5-(Difluoromethyl)-2-hydroxypyridine-4-acetic acid itself presents interesting challenges due to its complex structure. Traditional synthetic routes involve multi-step sequences requiring careful control over reaction conditions to ensure high yields and purity. However, recent developments in synthetic methodology have provided more efficient pathways for constructing this molecule. For instance, transition-metal-catalyzed cross-coupling reactions have been employed to introduce the difluoromethyl group at the 5-position of the pyridine ring with high selectivity.
In conclusion,5-(Difluoromethyl)-2-hydroxypyridine-4-acetic acid (CAS No. 1805321-71-4) represents a promising compound in pharmaceutical research due to its unique structural features and potential biological activities. Its combination of a difluoromethyl group and functional groups such as hydroxyl and carboxylic acid makes it an attractive scaffold for designing novel therapeutic agents targeting various diseases. With ongoing advancements in synthetic chemistry and computational biology,5-(Difluoromethyl)-2-hydroxypyridine-4-acetic acid is poised to play a significant role in future drug discovery efforts.
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